2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-
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Overview
Description
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-, also known as 4,4-dimethyl-3-methylene-2(3H)-furanone, is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with two methyl groups and a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized from 4,4-dimethyl-3-buten-2-one through an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired furanone.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrofuran derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methylene group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Halogenation reactions using halogens like chlorine or bromine are examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a subject of study in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to investigations into its therapeutic applications.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The biological activity of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is attributed to its ability to interact with various molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
Comparison with Similar Compounds
2(5H)-Furanone, 5-methyl-: Another furanone derivative with a different substitution pattern.
2(3H)-Furanone, 4-methyl-: A simpler furanone with a single methyl group.
Comparison: Compared to other furanone derivatives, 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and versatile reactivity make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
135102-85-1 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,4-dimethyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-4-7(5,2)3/h1,4H2,2-3H3 |
InChI Key |
AJMWOGKZJWZTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1=C)C |
Origin of Product |
United States |
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